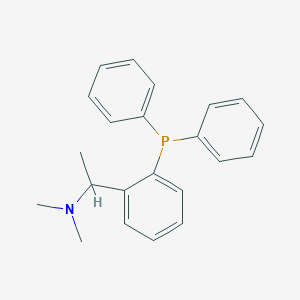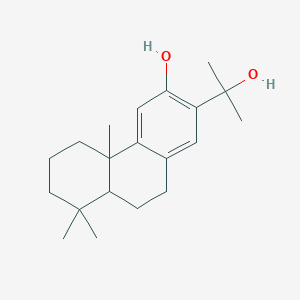
Abieta-8,11,13-triene-12,15-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Abieta-8,11,13-triene-12,15-diol is a naturally occurring diterpenoid compound It belongs to the abietane class of diterpenoids, which are characterized by their tricyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Abieta-8,11,13-triene-12,15-diol can be synthesized through several methods. One common approach involves the extraction of natural sources, such as the cones of Larix kaempferi (Pinaceae), followed by purification processes . Another method includes the chemical synthesis from other abietane diterpenoids through a series of reactions involving oxidation and reduction steps .
Industrial Production Methods
Industrial production of this compound typically involves large-scale extraction from plant sources, followed by chromatographic techniques to isolate and purify the compound. Advances in synthetic chemistry have also enabled the production of this compound through more efficient and scalable chemical synthesis routes .
Análisis De Reacciones Químicas
Types of Reactions
Abieta-8,11,13-triene-12,15-diol undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the compound’s structure, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to optimize yield and purity .
Major Products Formed
The major products formed from these reactions include various hydroxylated and carbonylated derivatives of this compound. These derivatives can exhibit different biological activities and are of interest for further research and development .
Aplicaciones Científicas De Investigación
Abieta-8,11,13-triene-12,15-diol has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of Abieta-8,11,13-triene-12,15-diol involves its interaction with various molecular targets and pathways. It has been shown to inhibit specific enzymes and signaling pathways, leading to its observed biological effects. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress . Additionally, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Abieta-8,11,13-triene-12,15-diol include:
Dehydroabietic acid: Another abietane diterpenoid with similar biological activities.
Ferruginol: A phenolic abietane diterpenoid known for its antimicrobial and antiproliferative properties.
Callitrisic acid: An abietane diterpenoid with notable antioxidant activity.
Uniqueness
This compound stands out due to its specific combination of hydroxyl groups at the 12 and 15 positions, which confer unique reactivity and biological activity.
Propiedades
IUPAC Name |
2-(2-hydroxypropan-2-yl)-4b,8,8-trimethyl-5,6,7,8a,9,10-hexahydrophenanthren-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O2/c1-18(2)9-6-10-20(5)14-12-16(21)15(19(3,4)22)11-13(14)7-8-17(18)20/h11-12,17,21-22H,6-10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGCYTPYLLIAKGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CCC3=CC(=C(C=C32)O)C(C)(C)O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8-(2-fluorobenzyl)-6-(3-methoxyphenyl)-2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyrimidin-5(8H)-one](/img/structure/B12101009.png)
![1-Oxa-3,8-diazaspiro[4.5]decane-8-carboxylic acid, 3-methyl-2-oxo-, 1,1-dimethylethyl ester](/img/structure/B12101026.png)
![2-[(2-acetamidoacetyl)amino]-N-(2-amino-2-oxoethyl)-5-(diaminomethylideneamino)pentanamide](/img/structure/B12101027.png)
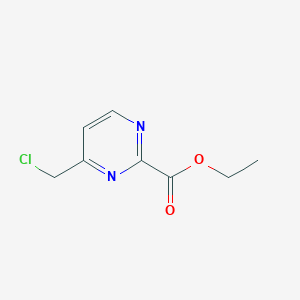
![7-[6-[2-(2-Aminopropanoylamino)propanoylamino]-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;methanesulfonic acid](/img/structure/B12101041.png)
![6-amino-2-[[2-[[6-amino-2-[[2-amino-3-[[2-[2-[14-(4-aminobutyl)-5-benzyl-8-[(4-hydroxyphenyl)methyl]-11-(1H-indol-3-ylmethyl)-4-methyl-3,6,9,12,15,18-hexaoxo-17-propan-2-yl-1,4,7,10,13,16-hexazacyclooctadec-2-yl]ethylsulfanyl]acetyl]amino]propanoyl]amino]hexanoyl]amino]-3-sulfanylpropanoyl]amino]hexanamide](/img/structure/B12101046.png)
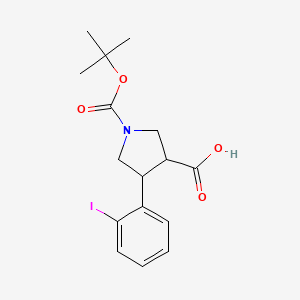
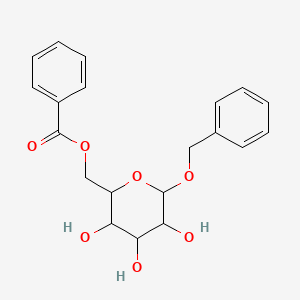

![1H-Pyrrolo[2,3-c]pyridine, 7-bromo-1-methyl-](/img/structure/B12101063.png)

